3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one
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Overview
Description
3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring attached to a pyridinone moiety, with an acetyl group at the nitrogen atom of the piperidine ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridinone Moiety: The pyridinone group is introduced through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the nitrogen atom in the piperidine ring using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or partially reduced products.
Scientific Research Applications
3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other industries.
Mechanism of Action
The mechanism by which 3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one: can be compared with other piperidine or pyridinone derivatives.
Piperidine Derivatives: Compounds like 1-benzylpiperidine or 1-methylpiperidine.
Pyridinone Derivatives: Compounds such as 2-pyridinone or 4-pyridinone.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its individual components.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(1-acetylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)14-8-3-2-6-11(14)10-5-4-7-13-12(10)16/h4-5,7,11H,2-3,6,8H2,1H3,(H,13,16) |
InChI Key |
XMKGLKLRCITCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC=CNC2=O |
Origin of Product |
United States |
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